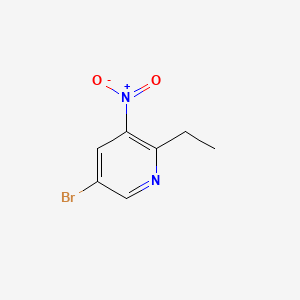

5-溴-2-乙基-3-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-ethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of nitropyridines, which are related to 5-Bromo-2-ethyl-3-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines can be synthesized .Molecular Structure Analysis

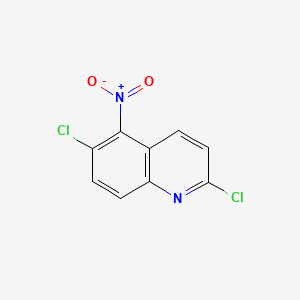

The molecular structure of 5-Bromo-2-ethyl-3-nitropyridine consists of a pyridine ring substituted with a bromine atom, an ethyl group, and a nitro group . The exact positions of these substituents on the pyridine ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis

Nitropyridines, including 5-Bromo-2-ethyl-3-nitropyridine, can undergo various chemical reactions. For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .科学研究应用

- EphB3 Kinase Inhibition : A structure-activity relationship study revealed that derivatives of pyrazolo[1,5-a]pyridine, including 5-Bromo-2-ethyl-3-nitropyridine, exhibit EphB3 kinase inhibitory activity. Researchers explore these compounds for potential therapeutic applications .

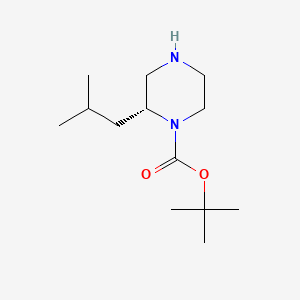

- Suzuki-Miyaura Coupling : 5-Bromo-2-ethyl-3-nitropyridine serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions. It participates in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls, which have applications in drug discovery and materials science .

Medicinal Chemistry and Drug Development

Organic Synthesis

安全和危害

5-Bromo-2-nitropyridine, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

作用机制

Target of Action

It’s known that nitropyridines are often used in the synthesis of various biologically active compounds . Therefore, the specific targets can vary depending on the final compound synthesized using 5-Bromo-2-ethyl-3-nitropyridine.

Mode of Action

5-Bromo-2-ethyl-3-nitropyridine likely interacts with its targets through the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds by coupling a boronic acid with a halide .

Biochemical Pathways

The specific biochemical pathways affected by 5-Bromo-2-ethyl-3-nitropyridine would depend on the final compound that it’s used to synthesize. As a building block in organic synthesis, it’s involved in the Suzuki–Miyaura cross-coupling reaction, which is a key step in the synthesis of many organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-ethyl-3-nitropyridine. For instance, the Suzuki–Miyaura cross-coupling reaction it’s involved in requires specific conditions, such as the presence of a palladium catalyst and a base .

属性

IUPAC Name |

5-bromo-2-ethyl-3-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMZSVDTYPUKEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethyl-3-nitropyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B582311.png)

![3-(8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)-4-(1-methyl-1H-indol-2-yl)-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B582315.png)

![[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid](/img/structure/B582326.png)